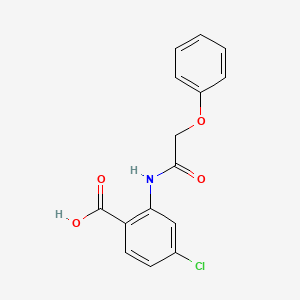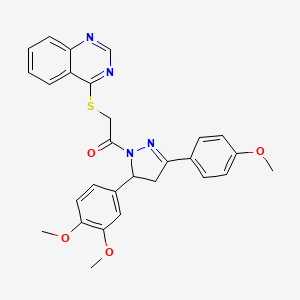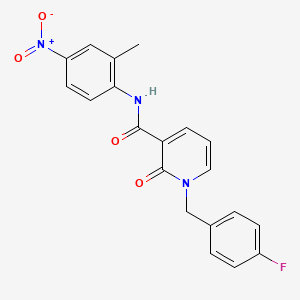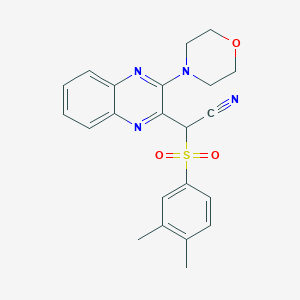
ethyl2-(1H-imidazol-4-yl)-2-methylpropanoatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl2-(1H-imidazol-4-yl)-2-methylpropanoatehydrochloride is a compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Mechanism of Action
Target of action
Imidazole-containing compounds are known for their broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of action
The mode of action of imidazole-containing compounds can vary widely depending on the specific compound. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical pathways
The biochemical pathways affected by imidazole-containing compounds can also vary widely. For instance, some imidazole derivatives can interact with various enzymes and receptors, affecting multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetics of imidazole-containing compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can vary depending on the specific compound and its chemical structure .
Result of action
The molecular and cellular effects of imidazole-containing compounds can include changes in enzyme activity, receptor binding, and gene expression, among others .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of imidazole-containing compounds .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(1H-imidazol-5-yl)-2-methylpropanoate;hydrochloride plays a crucial role in various biochemical reactions. This compound interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific context and conditions. Additionally, ethyl 2-(1H-imidazol-5-yl)-2-methylpropanoate;hydrochloride can bind to certain receptors, modulating their activity and influencing downstream signaling pathways .
Cellular Effects
Ethyl 2-(1H-imidazol-5-yl)-2-methylpropanoate;hydrochloride has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, ethyl 2-(1H-imidazol-5-yl)-2-methylpropanoate;hydrochloride can alter the expression of genes involved in critical cellular processes, thereby impacting cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of action of ethyl 2-(1H-imidazol-5-yl)-2-methylpropanoate;hydrochloride involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function . For instance, it can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, ethyl 2-(1H-imidazol-5-yl)-2-methylpropanoate;hydrochloride can modulate gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in changes in the expression of genes involved in various cellular processes, thereby influencing cell function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-(1H-imidazol-5-yl)-2-methylpropanoate;hydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that ethyl 2-(1H-imidazol-5-yl)-2-methylpropanoate;hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its activity and effectiveness . Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell signaling, gene expression, and metabolism .
Dosage Effects in Animal Models
The effects of ethyl 2-(1H-imidazol-5-yl)-2-methylpropanoate;hydrochloride vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving cellular function . At high doses, ethyl 2-(1H-imidazol-5-yl)-2-methylpropanoate;hydrochloride can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and induction of apoptosis . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
Ethyl 2-(1H-imidazol-5-yl)-2-methylpropanoate;hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways . For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels . The involvement of ethyl 2-(1H-imidazol-5-yl)-2-methylpropanoate;hydrochloride in these pathways highlights its importance in cellular metabolism and biochemical reactions .
Transport and Distribution
The transport and distribution of ethyl 2-(1H-imidazol-5-yl)-2-methylpropanoate;hydrochloride within cells and tissues are critical factors that influence its activity and function . This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, ethyl 2-(1H-imidazol-5-yl)-2-methylpropanoate;hydrochloride can localize to specific cellular compartments, where it exerts its effects . The distribution of this compound within tissues can also affect its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of ethyl 2-(1H-imidazol-5-yl)-2-methylpropanoate;hydrochloride is an important aspect of its activity and function . This compound can be targeted to specific compartments or organelles within the cell, where it interacts with biomolecules and influences cellular processes . Targeting signals or post-translational modifications can direct ethyl 2-(1H-imidazol-5-yl)-2-methylpropanoate;hydrochloride to specific locations within the cell . The subcellular localization of this compound can impact its activity, stability, and overall function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl2-(1H-imidazol-4-yl)-2-methylpropanoatehydrochloride typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve the condensation of corresponding abromoketones with formamidine acetate in liquid ammonia . This method is useful for producing structurally related compounds to histamine.
Chemical Reactions Analysis
Types of Reactions
Ethyl2-(1H-imidazol-4-yl)-2-methylpropanoatehydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions can be catalyzed by various reducing agents, although specific conditions for this compound are less documented.
Common Reagents and Conditions
Oxidizing Agents: TBHP is commonly used for oxidation reactions.
Catalysts: Nickel and iron nanoparticles are frequently used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield α-aminoaldehydes, while substitution reactions can produce various substituted imidazoles .
Scientific Research Applications
Ethyl2-(1H-imidazol-4-yl)-2-methylpropanoatehydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug that also contains an imidazole moiety.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core.
Uniqueness
Its versatility and functional group compatibility make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
ethyl 2-(1H-imidazol-5-yl)-2-methylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-4-13-8(12)9(2,3)7-5-10-6-11-7;/h5-6H,4H2,1-3H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYBYFJPMASDAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CN=CN1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(m-tolyl)acetamide](/img/structure/B2620490.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2620492.png)
![4-butoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2620493.png)
![6'-Phenyl-2,4-dihydrospiro[1-benzopyran-3,3'-[1,5]dioxane]-4-one](/img/structure/B2620494.png)
![N'-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]ETHANEDIAMIDE](/img/structure/B2620495.png)
![(4-Chlorophenyl)[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2620496.png)
![Methyl 2-[2-(2-methoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2620498.png)



![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2620504.png)
![1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2620505.png)

